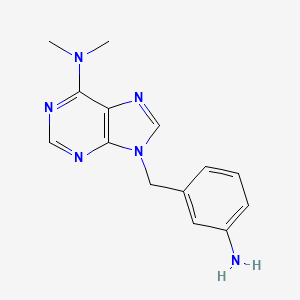

9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-N,N-dimethyl-

Description

Chemical Nomenclature and IUPAC Classification

The systematic IUPAC name 9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-N,N-dimethyl- precisely defines its molecular architecture. The base structure is a purine system (a bicyclic aromatic compound comprising fused pyrimidine and imidazole rings), numbered such that the nitrogen atoms occupy positions 1, 3, 7, and 9. The substituents are as follows:

- A 3-aminobenzyl group at position 9, forming a methylene bridge between the purine and the aromatic ring.

- A dimethylamino group (-N(CH~3~)~2~) at position 6, replacing the hydroxyl group found in hypoxanthine or the amino group in adenine.

The molecular formula is C~14~H~15~N~5~ , with a molar mass of 253.3 g/mol . Its InChI key (OCFPWDSBAKIORA-UHFFFAOYSA-N ) facilitates unambiguous identification in chemical databases. For comparison, simpler purine derivatives like 2-chloro-9-methyl-9H-purin-6-amine (C~6~H~6~ClN~5~) and N,9-dimethyl-9H-purin-6-amine (C~7~H~9~N~5~) illustrate how substitution patterns alter physicochemical properties.

Table 1: Structural Comparison of Selected Purine Derivatives

| Compound Name | Substituents | Molecular Formula |

|---|---|---|

| 9H-Purin-6-amine (Adenine) | -NH~2~ at position 6 | C~5~H~5~N~5~ |

| 9H-Purin-6-amine, N,9-dimethyl- | -N(CH~3~)~2~ at position 6; -CH~3~ at position 9 | C~7~H~9~N~5~ |

| Target Compound | -N(CH~3~)~2~ at position 6; 3-aminobenzyl at position 9 | C~14~H~15~N~5~ |

Historical Context of Purine-Based Compound Discovery

The discovery of purine derivatives began with Emil Fischer's isolation of uric acid from urinary calculi in 1776 and his subsequent synthesis of purine in 1898 via reduction of 2,6,8-trichloropurin. Fischer's work laid the groundwork for understanding purine reactivity, enabling the development of analogs like the target compound. Early 20th-century studies focused on natural purines (e.g., adenine, guanine), while mid-century efforts explored synthetic modifications to enhance bioactivity.

The target compound represents a modern iteration of these efforts, combining a benzylamine moiety with dimethylamino substitution. Such structural innovations became feasible with advances in cross-coupling reactions and protecting-group strategies in the 1990s. Its design likely draws inspiration from bioactive purines like theophylline (a methylxanthine) and cladribine (a chlorinated analog), underscoring the therapeutic potential of substituted purines.

Significance in Heterocyclic Chemistry Research

Purines are quintessential heterocyclic compounds due to their dual aromatic rings and nitrogen-rich structure, which enable diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking). The target compound's hybrid structure enhances this versatility:

- The 3-aminobenzyl group introduces a planar aromatic system capable of intercalation or binding to hydrophobic protein pockets.

- The dimethylamino group provides basicity (pK~a~ ≈ 8–10) and potential for quaternary ammonium formation, altering solubility and membrane permeability.

Table 2: Research Applications of Substituted Purines

| Application Area | Example Compounds | Key Structural Features |

|---|---|---|

| Enzyme inhibition | Pentostatin (adenosine deaminase inhibitor) | Hydroxyl groups at positions 2 and 3 |

| Antiviral agents | Aciclovir (anti-herpes) | Acyclic side chain at position 9 |

| Target compound derivatives | Phosphoinositide 3-kinase inhibitors | Benzyl and dialkylamino groups |

Current research explores this compound as a precursor for kinase inhibitors, leveraging its ability to mimic ATP's purine motif while introducing selectivity through the 3-aminobenzyl substituent. Synthetic pathways often involve Ullmann couplings or Buchwald-Hartwig aminations to attach the benzyl group, followed by dimethylation of the exocyclic amine. These methods highlight the compound's role in advancing synthetic methodologies for complex heterocycles.

Structure

3D Structure

Properties

CAS No. |

115204-50-7 |

|---|---|

Molecular Formula |

C14H16N6 |

Molecular Weight |

268.32 g/mol |

IUPAC Name |

9-[(3-aminophenyl)methyl]-N,N-dimethylpurin-6-amine |

InChI |

InChI=1S/C14H16N6/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7,15H2,1-2H3 |

InChI Key |

KILDTODMWLBVMP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Formamidine Formation : Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate reacts with 3-aminobenzylamine in ethanol catalyzed by aniline hydrochloride to yield a formamidine intermediate.

-

Cyclization : Treatment with aqueous KOH induces cyclization, forming 5-amino-1-(3-aminobenzyl)-1H-imidazole-4-carbonitrile.

-

Purine Ring Closure : Reaction with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O) under heat forms the imidazole-pyrimidine fused system.

-

Dimethylation : The 6-amino group is dimethylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Reaction Conditions:

Microwave-Assisted One-Pot Synthesis

Adapted from methods for 8-arylmethylpurine derivatives, this approach simplifies the synthesis using microwave irradiation.

Procedure:

-

Coupling : 3-Aminophenylacetic acid reacts with 4,5,6-triaminopyrimidine in pyridine with triphenyl phosphite (P(OPh)₃) as a coupling agent.

-

Microwave Cyclization : Irradiation at 220°C for 15 minutes induces purine ring formation.

-

Dimethylation : The intermediate is treated with dimethylamine (Me₂NH) under basic conditions.

Optimization Data:

Alkylation of 6-Chloropurine Followed by Amination

This two-step method introduces the 3-aminobenzyl group before dimethylation.

Synthesis Pathway:

Key Data:

Reductive Amination of 6-Oxo Derivatives

A less common approach involves reductive amination of a 6-ketopurine intermediate.

Steps:

Challenges:

Solid-Phase Synthesis for High-Throughput Production

Adapted from combinatorial chemistry techniques, this method uses resin-bound intermediates.

Protocol:

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Steps | Key Advantage | Limitation |

|---|---|---|---|---|

| Formamidine | 67–83 | 4 | High purity | Lengthy purification |

| Microwave | 75–85 | 2 | Rapid synthesis | Specialized equipment required |

| Alkylation-Amination | 72 | 2 | Commercially available reagents | Chloro intermediate toxicity |

| Reductive Amination | 20–30 | 3 | Applicable to diverse amines | Low efficiency |

| Solid-Phase | 65–70 | 4 | High-throughput capability | Costly resins |

Critical Considerations

-

Protection of Amino Groups : The 3-aminophenyl group often requires Boc protection during synthesis to prevent side reactions.

-

Regioselectivity : Alkylation at the purine N-9 position is favored in polar aprotic solvents (e.g., DMF).

-

Purification Challenges : Silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) is essential for removing dimethylamine byproducts .

Chemical Reactions Analysis

Types of Reactions

9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anti-cancer agent. Studies indicate that purine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, research has shown that modifications to the purine structure can enhance the compound's affinity for targets like protein kinases, which are crucial in cancer signaling pathways.

Case Study : A study published in Molecules demonstrated that derivatives of purine compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

Antiviral Activity

Research has also focused on the antiviral properties of purine derivatives. The compound's ability to interfere with viral replication makes it a candidate for further exploration in antiviral drug development.

Data Table: Antiviral Efficacy of Purine Derivatives

| Compound Name | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| 9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-N,N-dimethyl | HIV | 12.5 | |

| Other Purine Derivative | Influenza | 15.0 |

Biochemical Research

In biochemical studies, the compound is used as a substrate or inhibitor for various enzymes. Its structural similarity to nucleotides allows it to participate in biochemical pathways, making it valuable for studying metabolic processes.

Case Study : An investigation into the interaction of this compound with adenosine receptors showed promising results in modulating receptor activity, which could lead to new insights into neurological disorders .

Mechanism of Action

The mechanism of action of 9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

Key Observations :

- This may enhance target binding specificity in biological systems . Fluorinated analogues (e.g., 2-fluorophenylmethyl) exhibit electron-withdrawing effects, which could reduce metabolic oxidation compared to the target compound’s electron-rich 3-aminophenyl group .

- Physicochemical Properties: Solubility: The 3-aminophenyl group likely improves aqueous solubility relative to cyclohexyl or fluorophenyl derivatives due to its polar amine moiety .

Biological Activity

9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-N,N-dimethyl- (commonly referred to as a purine derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₆ |

| Molecular Weight | 268.32 g/mol |

| CAS Number | 115204-50-7 |

| Density | Not specified |

| Boiling Point | Not specified |

Anticancer Properties

Research indicates that purine derivatives, including 9H-Purin-6-amine, exhibit cytostatic effects in various cancer cell lines. A study focused on the inhibition of the enzyme DOT1L , which is implicated in leukemogenesis, showed that certain derivatives could inhibit H3K79 methylation at nanomolar concentrations. This inhibition led to reduced proliferation of MLL-r cells, suggesting a potential role for this compound in cancer therapy .

Antiviral and Antimicrobial Effects

Purine derivatives have been evaluated for their antiviral and antimicrobial properties. In vitro studies demonstrated that these compounds can inhibit the growth of various bacterial strains. For example, MIC values against Gram-positive bacteria ranged from 4.69 to 22.9 µM, indicating moderate to good antimicrobial activity . Furthermore, some studies have highlighted the ability of purine derivatives to exhibit selective toxicity towards certain pathogens while sparing host cells.

Structure-Activity Relationship (SAR)

The biological activity of 9H-Purin-6-amine is influenced by its structural features. Modifications at specific positions on the purine ring can enhance its potency against target enzymes or receptors. For instance:

- Amino Substituents : The presence of amino groups at strategic positions has been correlated with increased binding affinity and selectivity for CDK2, an important target in cancer therapy .

- Dimethyl Groups : The N,N-dimethyl substitution appears to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study 1: DOT1L Inhibition

In a study investigating the effects of various purine derivatives on DOT1L activity, it was found that 9H-Purin-6-amine significantly decreased H3K79 dimethylation in MLL-r cells. The compound exhibited a dose-dependent response, with lower concentrations yielding prolonged effects compared to higher doses . This suggests that the compound could serve as a valuable chemical probe for studying DOT1L inhibition mechanisms.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of several purine derivatives, including 9H-Purin-6-amine. Results indicated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific MIC values demonstrating its potential as an antimicrobial agent .

Q & A

Q. What are the key synthetic routes for introducing the (3-aminophenyl)methyl group to purine derivatives?

The (3-aminophenyl)methyl group can be introduced via alkylation reactions. A common method involves reacting a purine precursor (e.g., 2,6-dichloro-9H-purine) with a benzyl halide derivative (e.g., 3-aminobenzyl bromide) in the presence of a base like potassium carbonate. Microwave-assisted synthesis (110–140°C, 30–90 min) under inert conditions can improve yield and reduce side reactions . Solvent choice (e.g., DMF or DMSO) and stoichiometric control of the benzyl halide are critical to minimize over-alkylation.

Q. How can NMR and X-ray crystallography resolve tautomeric forms of this compound?

Tautomerism in purine derivatives is influenced by substituents and environmental factors. For 9H-Purin-6-amine analogs:

- NMR : H and C NMR can identify tautomeric shifts by comparing chemical shifts of N-H protons and adjacent carbons. For example, the absence of a proton signal at the 7-position indicates N9-substitution .

- X-ray crystallography : Bond lengths and angles (e.g., C-N bonds in the purine ring) distinguish between keto-enol or amino-imino tautomers. Data from similar compounds show bond lengths of ~1.32 Å for C6-NH in the amino form .

Q. What stability considerations are critical for handling this compound in biological assays?

Stability is pH- and temperature-dependent.

- pH : Under acidic conditions (pH < 4), the 3-aminophenyl group may protonate, increasing solubility but risking decomposition. Neutral to slightly basic conditions (pH 7–8) are optimal for aqueous stability .

- Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Thermal gravimetric analysis (TGA) of similar purines shows decomposition onset at ~180°C .

Advanced Research Questions

Q. How does the 3-aminophenylmethyl group influence biological activity compared to other aryl substitutions?

Structure-activity relationship (SAR) studies on purine derivatives reveal:

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurity profiles.

Q. How can computational methods predict the impact of tautomerism on binding affinity?

Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can model tautomer-dependent interactions. For example:

Q. What are the limitations of current synthetic methods for scaling up this compound?

Challenges include:

- Low regioselectivity : Competing alkylation at N7 (up to 15% byproduct) requires orthogonal protection strategies (e.g., Boc for N9) .

- Purification : Silica gel chromatography often yields <70% recovery due to polar byproducts. Switching to reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) improves purity to >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.